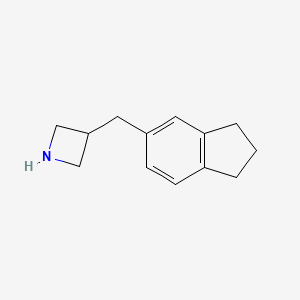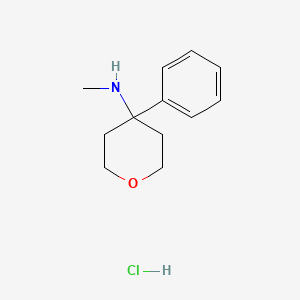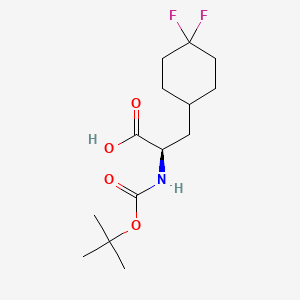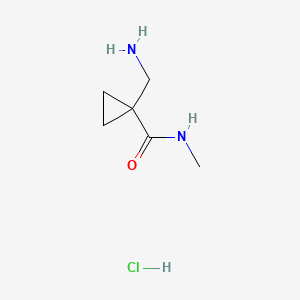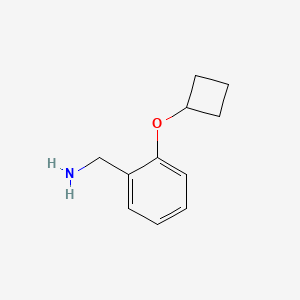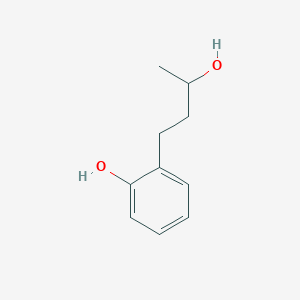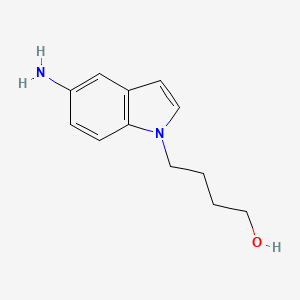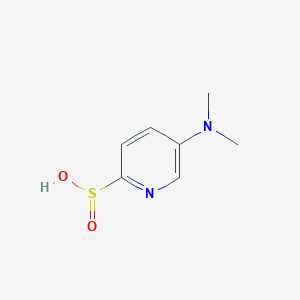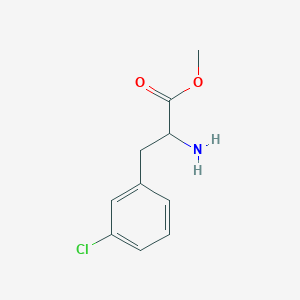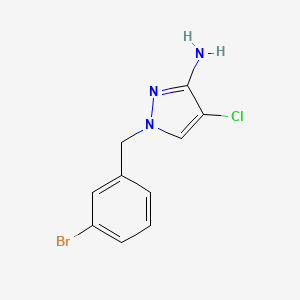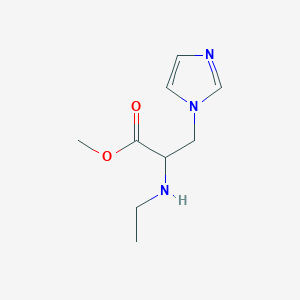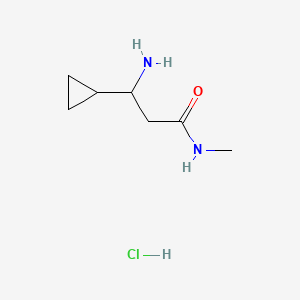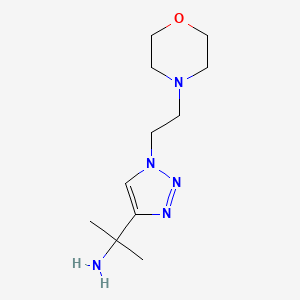
N1-Cyclohexyl-5-methylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Cyclohexyl-5-methylbenzene-1,2-diamine is an organic compound characterized by the presence of a cyclohexyl group attached to a benzene ring, which is further substituted with two amine groups at the 1 and 2 positions and a methyl group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-5-methylbenzene-1,2-diamine typically involves the reaction of cyclohexylamine with 5-methylbenzene-1,2-diamine under controlled conditions. One common method includes:
Cyclohexylation: Cyclohexylamine is reacted with 5-methylbenzene-1,2-diamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of automated systems for monitoring reaction conditions and product purification is also common to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
N1-Cyclohexyl-5-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted amine products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkylated amines.
Aplicaciones Científicas De Investigación
N1-Cyclohexyl-5-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N1-Cyclohexyl-5-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a cyclohexyl group.
N1,N1-Dimethylbenzene-1,2-diamine: Contains two methyl groups instead of a cyclohexyl group.
N1-Phenylbenzene-1,2-diamine: Substituted with a phenyl group instead of a cyclohexyl group.
Uniqueness
N1-Cyclohexyl-5-methylbenzene-1,2-diamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-N-cyclohexyl-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H20N2/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6,14H2,1H3 |
Clave InChI |
MFBSEDRVCLDECT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


